molecular formula C7H8F2O3 B12848561 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one

3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one

Cat. No.: B12848561
M. Wt: 178.13 g/mol
InChI Key: TYCSIVAPYYPNOW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is a chemical compound that belongs to the class of 2H-pyrans This compound is characterized by the presence of a difluoroacetyl group attached to a tetrahydro-2H-pyran-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, or cobalt complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocycle synthesis and the use of scalable catalytic processes can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives.

Scientific Research Applications

3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetyl group can form strong interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8F2O3

Molecular Weight

178.13 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)oxan-2-one

InChI

InChI=1S/C7H8F2O3/c8-6(9)5(10)4-2-1-3-12-7(4)11/h4,6H,1-3H2

InChI Key

TYCSIVAPYYPNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C(=O)C(F)F

Origin of Product

United States

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